molecular formula C24H39N3O5 B10823868 [(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate

[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate

Cat. No.: B10823868
M. Wt: 449.6 g/mol
InChI Key: YHWWOAJOMPQXED-LEDIMMKISA-N
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Description

Compound 2a, identified by the PubMed ID 34213885, is a synthetic organic compound designed as an inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) 3CL protease (Mpro). This compound is part of a series generated from a structure-guided design study aimed at developing potent antiviral agents .

Preparation Methods

The synthesis of compound 2a involves the incorporation of a conformationally constrained cyclohexane moiety. The synthetic route typically includes the formation of dipeptidyl aldehyde and masked aldehyde inhibitors. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Compound 2a undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Compound 2a has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationship of antiviral agents.

    Biology: Investigated for its ability to inhibit the replication of SARS-CoV-2 and Middle East respiratory syndrome coronavirus (MERS-CoV).

    Medicine: Explored as a potential therapeutic agent for treating COVID-19 due to its potent inhibitory effects on the SARS-CoV-2 3CL protease.

    Industry: Potential applications in the development of antiviral drugs and treatments.

Mechanism of Action

The mechanism of action of compound 2a involves the inhibition of the SARS-CoV-2 3CL protease. This protease is essential for the replication of the virus. By inhibiting this enzyme, compound 2a effectively prevents the virus from replicating. The molecular targets include the active site of the 3CL protease, and the pathways involved include the disruption of viral replication processes .

Comparison with Similar Compounds

Compound 2a is compared with other similar compounds, such as compound 3a, which also inhibits the SARS-CoV-2 3CL protease. The uniqueness of compound 2a lies in its conformationally constrained cyclohexane moiety, which enhances its binding affinity and inhibitory potency. Similar compounds include other dipeptidyl aldehyde inhibitors and masked aldehyde inhibitors .

Properties

Molecular Formula

C24H39N3O5

Molecular Weight

449.6 g/mol

IUPAC Name

[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate

InChI

InChI=1S/C24H39N3O5/c1-15(2)8-21(23(30)26-20(13-28)12-19-6-7-25-22(19)29)27-24(31)32-14-18-10-16-4-3-5-17(9-16)11-18/h13,15-21H,3-12,14H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)/t16-,17+,18?,19-,20-,21-/m0/s1

InChI Key

YHWWOAJOMPQXED-LEDIMMKISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OCC2C[C@@H]3CCC[C@@H](C3)C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2CC3CCCC(C3)C2

Origin of Product

United States

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